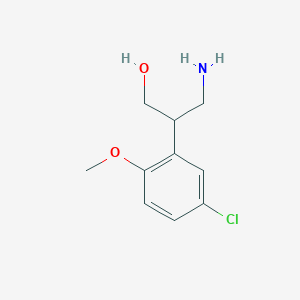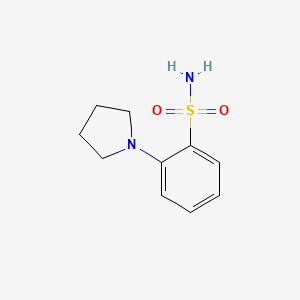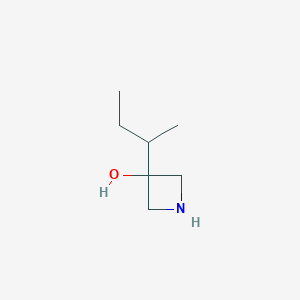
3-(Sec-butyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Sec-butyl)azetidin-3-ol is a four-membered nitrogen-containing heterocyclic compound The azetidine ring structure is known for its significant ring strain, which imparts unique reactivity properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Sec-butyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Applications De Recherche Scientifique
3-(Sec-butyl)azetidin-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Sec-butyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, which can have significant biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the sec-butyl group.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity properties.
Uniqueness
3-(Sec-butyl)azetidin-3-ol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to simpler azetidines and other similar compounds .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-butan-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-6(2)7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
VWPZTQUBEUSDDM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


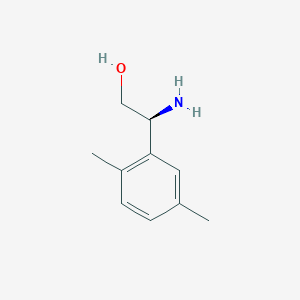
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)
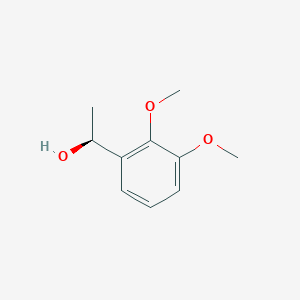
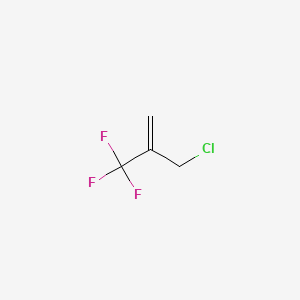


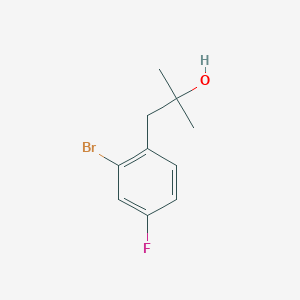
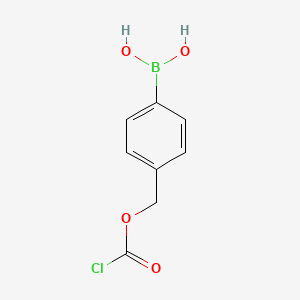
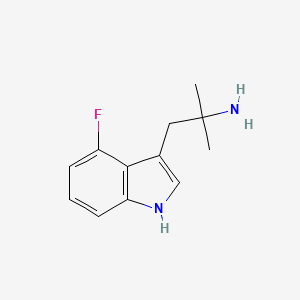
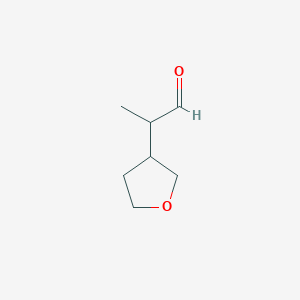
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)

